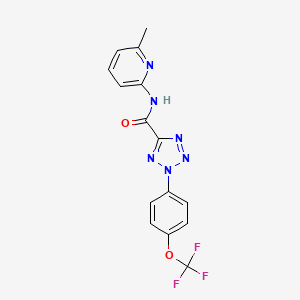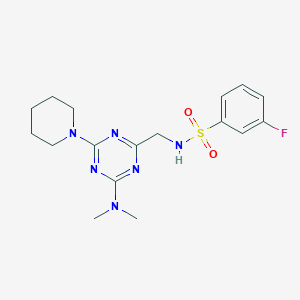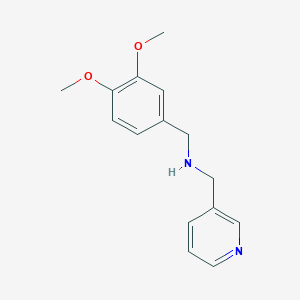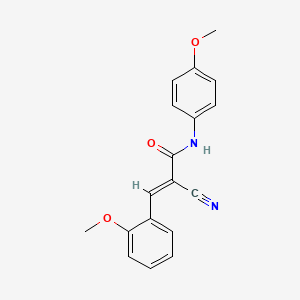
4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one, also known as PEP2, is a chemical compound that has gained attention in the field of neuroscience due to its potential therapeutic applications. PEP2 is a piperazine derivative that has been found to modulate the activity of ion channels, which are essential for the proper functioning of the nervous system.
作用机制
4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one modulates the activity of ion channels by binding to a specific site on the channel protein. This binding alters the conformation of the channel, leading to changes in its activity. For example, this compound has been found to reduce the activity of the NMDA receptor, which is involved in the development of tolerance to opioids and other drugs. This compound has also been shown to activate the TRPV1 receptor, which is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to modulating ion channel activity, this compound has been shown to increase the release of neurotransmitters such as glutamate and dopamine. This compound has also been found to reduce the production of reactive oxygen species, which are involved in neuronal damage and inflammation. Additionally, this compound has been shown to increase cerebral blood flow, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one has several advantages for lab experiments. It is a relatively small molecule, making it easy to synthesize and purify. This compound has also been shown to have good stability in solution, allowing for long-term storage and use in experiments. However, this compound has some limitations as well. It has low solubility in water, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, and its effects in animal models may differ from its effects in vitro.
未来方向
There are several future directions for research on 4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one. One area of interest is the potential use of this compound in the treatment of drug addiction. Further studies are needed to investigate the effects of this compound on drug-seeking behavior and the development of tolerance to opioids and other drugs. Another area of interest is the neuroprotective effects of this compound. Studies are needed to investigate the potential use of this compound in the treatment of stroke and traumatic brain injury. Additionally, further studies are needed to investigate the effects of this compound on ion channels other than the NMDA receptor and the TRPV1 receptor, as well as its effects on other neurotransmitter systems.
合成方法
4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one can be synthesized through a multi-step process involving the reaction of 1-(2-Bromoethyl)-4-phenylpiperazine with potassium ethyl sulfinate, followed by the addition of acetic anhydride and triethylamine. The final product is obtained through purification using column chromatography. The synthesis method has been reported in several studies, and the purity of the compound has been confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one has been used in several studies to investigate its potential therapeutic applications. It has been found to modulate the activity of ion channels such as the NMDA receptor and the TRPV1 receptor, which are involved in pain perception and memory formation. This compound has also been shown to have neuroprotective effects, reducing neuronal damage in models of stroke and traumatic brain injury. Additionally, this compound has been investigated for its potential to treat drug addiction, as it has been found to reduce the rewarding effects of drugs such as cocaine and methamphetamine.
属性
IUPAC Name |
4-(2-ethenylsulfonylethyl)-3-phenylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-2-20(18,19)11-10-16-9-8-15-14(17)13(16)12-6-4-3-5-7-12/h2-7,13H,1,8-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSPTICHOLFKKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCN1CCNC(=O)C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2875396.png)
![4-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2875397.png)


![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide](/img/structure/B2875405.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-oxo-4-phenylbutanamide](/img/structure/B2875406.png)




![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2875411.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2875416.png)

